molecular formula C14H14N2O4 B2698963 (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one CAS No. 338976-32-2

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one

Cat. No.: B2698963
CAS No.: 338976-32-2
M. Wt: 274.276
InChI Key: QYHNJMWNBDXWKB-WQLSENKSSA-N
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Description

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one: is a synthetic organic compound known for its unique chemical structure and properties This compound features a furanone ring substituted with a dimethylamino group, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-(4-nitrophenyl)-2(5H)-furanone and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as p-toluenesulfonic acid may be used.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one: can be compared with other similar compounds, such as:

    4-Methyl-3-(4-nitrophenyl)-2(5H)-furanone: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    5-((Dimethylamino)methylene)-4-methyl-3-phenyl-2(5H)-furanone: Similar structure but with a phenyl group instead of a nitrophenyl group, leading to variations in biological activity and applications.

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(8-15(2)3)20-14(17)13(9)10-4-6-11(7-5-10)16(18)19/h4-8H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNJMWNBDXWKB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)O/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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